2-Amino-2-bromopyridine
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Overview
Description
2-Amino-2-bromopyridine is an organic compound with the molecular formula C5H5BrN2 It is a derivative of pyridine, where the hydrogen atoms at the 2-position are replaced by an amino group (-NH2) and a bromine atom (Br)
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-bromopyridine can be synthesized through several methods. One common approach involves the bromination of 2-aminopyridine. The process typically includes dissolving 2-aminopyridine in an organic solvent, such as acetic acid, and then adding bromine at low temperatures. The reaction mixture is then heated to facilitate the bromination process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and bromine concentration. The product is then purified through techniques like recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-bromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through reactions such as Suzuki-Miyaura coupling, where boronic acids are used as reagents.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Amination Reactions: The compound can undergo amination reactions, particularly at the C-5 position, using copper or palladium catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions to replace the bromine atom with various aryl or alkyl groups.
Amination: Copper or palladium catalysts are used to introduce amino groups at specific positions on the pyridine ring.
Major Products
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for use in pharmaceuticals and other applications .
Scientific Research Applications
2-Amino-2-bromopyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-2-bromopyridine involves its ability to participate in various chemical reactions due to the presence of both an amino group and a bromine atom. These functional groups allow the compound to act as a nucleophile or electrophile, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme inhibition in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-bromopyridine: Similar structure but with the bromine atom at the 3-position.
2-Amino-4-bromopyridine: Bromine atom at the 4-position, used in similar synthetic applications.
2-Aminopyrimidine: Lacks the bromine atom but has similar reactivity due to the amino group.
Uniqueness
2-Amino-2-bromopyridine is unique due to the specific positioning of the amino and bromine groups, which allows for selective reactions at the 2-position. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C5H7BrN2 |
---|---|
Molecular Weight |
175.03 g/mol |
IUPAC Name |
2-bromo-1H-pyridin-2-amine |
InChI |
InChI=1S/C5H7BrN2/c6-5(7)3-1-2-4-8-5/h1-4,8H,7H2 |
InChI Key |
PZFDERGEFPLQDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(NC=C1)(N)Br |
Origin of Product |
United States |
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